Otobain

Description

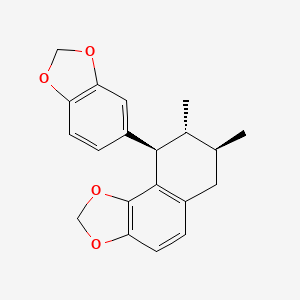

Structure

2D Structure

3D Structure

Properties

CAS No. |

3738-01-0 |

|---|---|

Molecular Formula |

C20H20O4 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(7S,8R,9R)-9-(1,3-benzodioxol-5-yl)-7,8-dimethyl-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole |

InChI |

InChI=1S/C20H20O4/c1-11-7-13-4-6-16-20(24-10-22-16)19(13)18(12(11)2)14-3-5-15-17(8-14)23-9-21-15/h3-6,8,11-12,18H,7,9-10H2,1-2H3/t11-,12+,18+/m0/s1 |

InChI Key |

HTUIKPYRGODLDO-VNBZBWLYSA-N |

SMILES |

CC1CC2=C(C(C1C)C3=CC4=C(C=C3)OCO4)C5=C(C=C2)OCO5 |

Isomeric SMILES |

C[C@H]1CC2=C([C@H]([C@@H]1C)C3=CC4=C(C=C3)OCO4)C5=C(C=C2)OCO5 |

Canonical SMILES |

CC1CC2=C(C(C1C)C3=CC4=C(C=C3)OCO4)C5=C(C=C2)OCO5 |

Synonyms |

otobain |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Otobain has been primarily studied for its potential therapeutic effects in the following areas:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and biofilm formation. Studies have demonstrated its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : this compound's ability to modulate inflammatory pathways has been highlighted in several studies. It appears to inhibit the production of pro-inflammatory cytokines, which is crucial in managing conditions like arthritis and other inflammatory diseases .

- Neuroprotective Properties : Recent investigations suggest that this compound may protect neuronal cells from oxidative stress-induced damage. It has shown promise in models of neurodegenerative diseases, potentially through the upregulation of antioxidant defenses .

Case Studies and Research Findings

Several case studies have documented the applications and effects of this compound:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Overview

Otobain is compared here with two cardenolides, Ouabain and Bufalin, due to shared lactone motifs and plant origins.

Table 1: Key Characteristics of this compound, Ouabain, and Bufalin

Mechanistic Differences

- This compound Derivatives: Modify the furanone core through conjugate addition-alkylation, enhancing anticancer specificity. Compound 27g suppresses tumor growth in lung cancer xenografts (40 mg/kg, p < 0.01) without systemic toxicity .

- Ouabain : Inhibits Na⁺/K⁺ ATPase, increasing intracellular Ca²⁺ and causing cardiac effects. Its narrow therapeutic window limits clinical use .

- Bufalin : Induces apoptosis via caspase activation and mitochondrial dysfunction, showing higher potency (lower IC50) but variable toxicity .

Pharmacological Profiles

Table 2: Pharmacological Comparison

| Parameter | This compound (27g) | Ouabain | Bufalin |

|---|---|---|---|

| Target Pathway | Cell cycle regulation | Ion transport modulation | Apoptosis signaling |

| Toxicity | Low (no apoptosis observed) | High (cardiotoxic) | Moderate (dose-dependent) |

| Therapeutic Potential | High (in vivo efficacy shown) | Low | Moderate (preclinical promise) |

Evolutionary and Biogeographic Context

This compound-producing Myristica species belong to the Myristicaceae family, which originated in the Old World and dispersed to the Neotropics during the Oligocene . Unlike cardenolides (e.g., Ouabain), which are widespread in Apocynaceae, Myristicaceae compounds like this compound evolved in isolated tropical lineages. This ecological divergence is reflected in their distinct biosynthetic pathways and niche adaptations .

Preparation Methods

Initial Synthesis of (±)-Otobain

The first synthesis of racemic otobain, reported by McMurry and Kennedy-Skipton in 1966, established the tetralone pathway as a foundational method. Starting with piperonal (III) , the sequence proceeds as follows:

-

Formation of Nitrostyrane (IV): Piperonal reacts with nitromethane under basic conditions to yield the nitrostyrane intermediate.

-

Reformatsky Reaction: Treatment of nitrostyrane (IV) with ethyl α-bromopropionate and zinc generates the hydroxyester (VI), which undergoes dehydration to form the unsaturated ester (VII).

-

Hydrogenation and Hydrolysis: Catalytic hydrogenation of VII produces the saturated ester, followed by hydrolysis to the carboxylic acid (VIII).

-

Chlorination and Cyclization: To prevent undesired substitution at the 6-position, VIII is chlorinated to yield the chloroacid (X). Ring closure via acid chloride formation and stannic chloride catalysis at −70°C affords the chlorotetralone (XI).

-

Hydrogenolysis and Condensation: Hydrogenolysis of XI removes the chlorine, yielding tetralone (XII). Condensation with 3,4-methylenedioxyphenyl lithium in the presence of lithium bromide produces hydroxythis compound (XIII).

-

Final Reduction: Phosphoryl chloride-mediated dehydration of XIII, followed by sodium-ethanol reduction, yields (±)-otobain.

Key Reaction Conditions:

-

Reformatsky reaction: Zinc-mediated, anhydrous ether solvent.

-

Cyclization: Stannic chloride at cryogenic temperatures (−70°C).

Brominated Intermediate Pathway

Multi-Step Functionalization

An alternative route, detailed by RSC Publishing, leverages brominated intermediates for stereochemical control:

-

Bromination of Piperonal Derivatives: 5-Bromo-1-(2-bromo-4,5-methylenedioxyphenyl)naphthalene-2,3-dicarboxylic acid anhydride is synthesized from piperonal in three steps.

-

Reductive Steps:

-

Sodium Amalgam Treatment: Reduces the anhydride to a diol.

-

Lithium Aluminium Hydride (LiAlH₄): Converts the diol to a secondary alcohol.

-

-

Tosylation and Elimination: Reaction with toluene-p-sulphonyl chloride forms a tosylate, which undergoes elimination with LiAlH₄ to yield (±)-otobain.

Advantages:

-

Avoids cryogenic conditions required in the tetralone route.

-

Enables precise stereochemical outcomes via reductive steps.

Structural Validation and Spectroscopic Analysis

NMR Confirmation of Stereochemistry

Proton magnetic resonance (¹H-NMR) spectroscopy has been pivotal in confirming this compound’s structure. Key observations include:

-

Methyl Group Signals: Two distinct methyl resonances at τ 7.44 and 7.54, corresponding to axial and equatorial orientations in the tetralin system.

-

Aromatic Protons: AB coupling patterns (J = 8.4 cps) for protons at positions 7 and 8, confirming ortho substitution on ring A.

Table 1: Key ¹H-NMR Peaks for this compound

| Peak (τ) | Assignment |

|---|---|

| 3.30 | H(7) and H(8) (aromatic) |

| 6.53 | Benzylic CH₂ (ring A) |

| 7.44 | 2-Methyl (axial) |

| 7.54 | 3-Methyl (equatorial) |

Comparative Analysis of Methods

Q & A

Basic: What foundational steps are critical for designing an experimental study on Otobain's biochemical interactions?

Methodological Answer:

- Hypothesis Formulation: Define a clear hypothesis grounded in existing theories (e.g., "this compound inhibits Enzyme X via competitive binding"). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate its validity .

- Variable Selection: Identify independent (e.g., this compound concentration) and dependent variables (e.g., enzymatic activity), ensuring controls for confounding factors (e.g., pH, temperature) .

- Experimental Replication: Follow protocols from prior studies (e.g., UV-Vis spectroscopy for kinetic assays) and document deviations to ensure reproducibility .

Advanced: How can factorial design optimize the study of this compound's dose-dependent effects in in vitro models?

Methodological Answer:

- Design Type: Use a 2×2 factorial design to test interactions between this compound concentration (low vs. high) and exposure duration (short vs. long). This allows simultaneous evaluation of main effects and interactions .

- Sample Size Calculation: Apply power analysis (α=0.05, β=0.20) to determine minimum replicates, ensuring statistical robustness .

- Data Analysis: Employ ANOVA with post-hoc tests (e.g., Tukey’s HSD) to dissect interaction effects. Report effect sizes and confidence intervals for clinical relevance .

Basic: What criteria should guide the selection of analytical techniques for characterizing this compound's structural properties?

Methodological Answer:

- Purity Assessment: Use HPLC with a C18 column and UV detection (λ=254 nm) to quantify impurities. Validate methods via spike-recovery tests .

- Structural Elucidation: Combine NMR (¹H/¹³C) for functional group identification and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH) to assess this compound’s stability under stress conditions .

Advanced: What methodologies resolve contradictions in this compound's pharmacokinetic data across studies?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies using PRISMA guidelines. Assess heterogeneity via I² statistics and subgroup analyses (e.g., species differences, administration routes) .

- In Silico Modeling: Apply physiologically based pharmacokinetic (PBPK) models to simulate this compound’s absorption-distribution-metabolism-excretion (ADME) profiles, reconciling discrepancies between in vivo and in vitro data .

- Sensitivity Analysis: Identify variables (e.g., plasma protein binding, hepatic clearance) contributing most to variability using Monte Carlo simulations .

Basic: How to formulate a research question exploring this compound's mechanism of action within a theoretical framework?

Methodological Answer:

- PICO Framework: Structure the question as: Population (e.g., mammalian cells), Intervention (this compound exposure), Comparison (untreated controls), Outcome (apoptosis markers) .

- Theoretical Anchoring: Link to existing frameworks (e.g., "How does this compound’s binding affinity correlate with its pro-apoptotic effects under the mitochondrial permeability transition pore theory?") .

- Operationalization: Define measurable endpoints (e.g., caspase-3 activation, cytochrome c release) to test the hypothesis .

Advanced: What strategies ensure reproducibility when synthesizing this compound analogs with modified functional groups?

Methodological Answer:

- Stepwise Documentation: Provide detailed synthesis protocols (e.g., reaction temperature, solvent ratios, purification steps) in supplementary materials, adhering to Beilstein Journal guidelines .

- Characterization Redundancy: Cross-validate analogs using orthogonal techniques (e.g., IR for functional groups, X-ray crystallography for stereochemistry) .

- Open Data Sharing: Deposit raw spectral data (NMR, MS) in repositories like Zenodo, enabling independent verification .

Basic: How to conduct a systematic literature review on this compound’s therapeutic potential?

Methodological Answer:

- Search Strategy: Use Boolean operators (e.g., "this compound AND (anti-cancer OR apoptosis)") across PubMed, Scopus, and Web of Science. Filter by publication date (last 10 years) and study type (e.g., in vivo) .

- Quality Assessment: Apply GRADE criteria to evaluate evidence strength, prioritizing randomized controlled trials (RCTs) and mechanistic studies .

- Data Extraction: Tabulate findings (e.g., IC₅₀ values, model systems) in a standardized template for comparative analysis .

Advanced: What statistical approaches address multicollinearity in multivariate analyses of this compound’s bioactivity?

Methodological Answer:

- Variable Screening: Perform principal component analysis (PCA) to reduce dimensionality and identify correlated variables (e.g., IC₅₀ vs. logP) .

- Regularization Techniques: Apply LASSO regression to penalize non-predictive variables, enhancing model interpretability .

- Validation: Use k-fold cross-validation (k=10) to assess model generalizability and avoid overfitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.